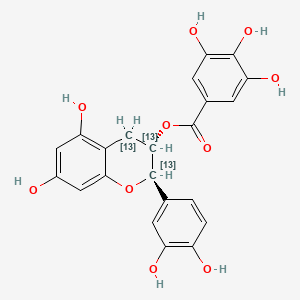
potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide is a chemical compound that features a benzodioxin ring system substituted with a trifluoroboranuide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a trifluoroborane reagent in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), and the reaction is often conducted at room temperature with stirring for several hours .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzodioxin compounds .
Applications De Recherche Scientifique
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoroboranuide group can also participate in various chemical reactions, contributing to the compound’s reactivity and functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A related compound with similar structural features but without the trifluoroboranuide group.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides: Compounds with similar benzodioxin cores but different substituents, used in antibacterial and enzyme inhibition studies.
Uniqueness
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide is unique due to the presence of the trifluoroboranuide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BF3KO2 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7;/h1-2,5H,3-4H2;/q-1;+1 |
Clé InChI |
FDUUAYPJFVFISM-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=C(C=C1)OCCO2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)

![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)




![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)

![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)

![3-(2-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12054217.png)
![(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)
